![molecular formula C16H13ClF3NO B5719364 N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5719364.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide, commonly known as A-769662, is a chemical compound that has gained attention in recent years for its potential use in scientific research. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism and energy homeostasis. In
Wirkmechanismus
A-769662 is a potent activator of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide, a key regulator of cellular metabolism and energy homeostasis. N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide is activated in response to cellular stress, such as low energy levels, and functions to restore energy balance by promoting energy-generating processes and inhibiting energy-consuming processes. A-769662 activates N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide by binding to the γ subunit of the enzyme, leading to conformational changes that increase its activity.
Biochemical and Physiological Effects:
A-769662 has been shown to have a variety of biochemical and physiological effects, including improving glucose uptake and insulin sensitivity in skeletal muscle cells, inhibiting the growth of cancer cells and inducing apoptosis, improving cognitive function and protecting against neuronal damage, and increasing fatty acid oxidation and mitochondrial biogenesis. A-769662 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using A-769662 in lab experiments is its potency and specificity for activating N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide, making it a useful tool for studying the role of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide in various cellular processes. However, one limitation of using A-769662 is its potential to cause off-target effects, as it may activate other enzymes or signaling pathways in addition to N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide.
Zukünftige Richtungen
There are several potential future directions for research on A-769662. One area of interest is its potential use in treating neurodegenerative disorders, as it has been shown to improve cognitive function and protect against neuronal damage. Another area of interest is its potential use in combination with other drugs or therapies, such as chemotherapy, to enhance their effectiveness. Additionally, further research is needed to better understand the potential off-target effects of A-769662 and to develop more specific N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide activators.
Synthesemethoden
The synthesis of A-769662 involves several steps, starting with the reaction of 4-chloro-3-trifluoromethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,5-dimethylaniline to form the benzamide derivative, which is subsequently converted to A-769662 through a series of reactions involving acetic anhydride and sodium hydride.
Wissenschaftliche Forschungsanwendungen
A-769662 has been extensively studied for its potential use in treating various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes research, A-769662 has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential therapeutic agent for type 2 diabetes. In cancer research, A-769662 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. In neurodegenerative disorder research, A-769662 has been shown to improve cognitive function and protect against neuronal damage, making it a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO/c1-9-3-4-10(2)12(7-9)15(22)21-11-5-6-14(17)13(8-11)16(18,19)20/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOZWJRPTXXIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

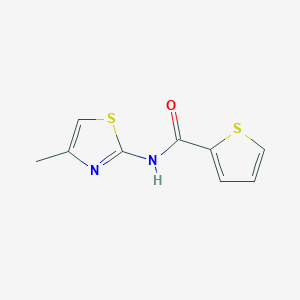
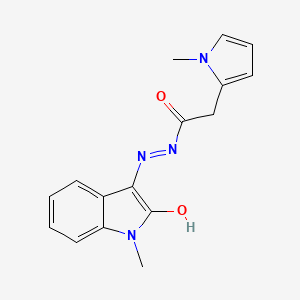
![N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)
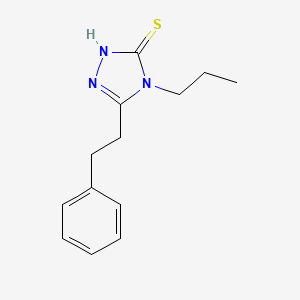
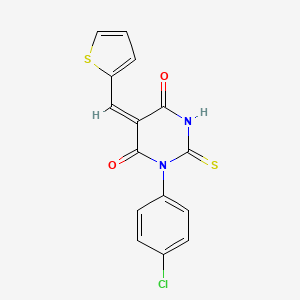
![N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5719323.png)
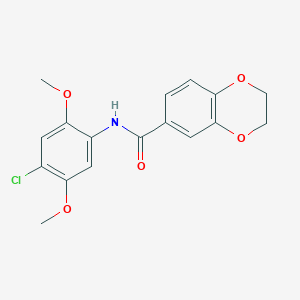
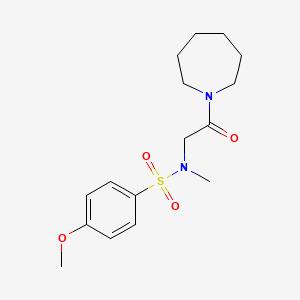
![(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5719350.png)
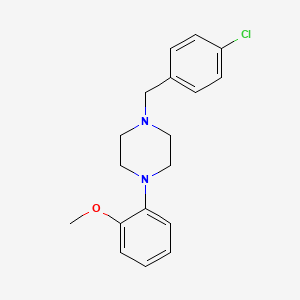
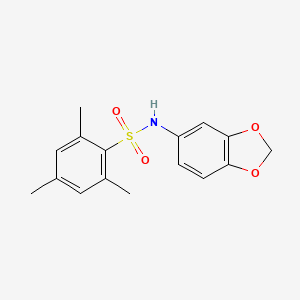
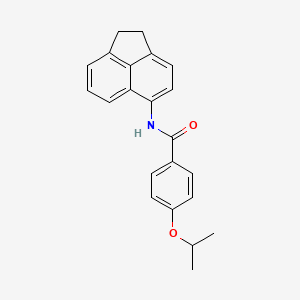
![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![4-methoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5719384.png)